Nitryl tetrafluoroborate
Description
Historical Context and Significance of Nitronium Salts in Organic Chemistry
The introduction of the nitro group (–NO₂) into organic molecules, a process known as nitration, has been a cornerstone of organic chemistry since the 19th century. researchgate.netchimia.chnumberanalytics.comnumberanalytics.com This transformation is pivotal in the synthesis of numerous valuable compounds, including pharmaceuticals, dyes, and explosives. numberanalytics.comnumberanalytics.com The historical development of nitration has been intrinsically linked to the evolution of nitrating reagents and the understanding of the underlying reaction mechanisms.
Evolution of Electrophilic Nitration Reagents
The journey of nitration began with the use of nitric acid, often in combination with a strong acid like sulfuric acid. numberanalytics.com This classic "mixed acid" method generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then attacks the organic substrate. numberanalytics.comresearchgate.net While effective, this approach often requires harsh reaction conditions and can suffer from poor selectivity and the generation of significant acid waste. researchgate.net
Over the years, chemists have sought to develop milder and more selective nitrating agents. This has led to the exploration of various reagents, including acyl nitrates and nitryl halides. researchgate.net A significant advancement in this field was the isolation and use of stable nitronium salts, such as nitronium tetrafluoroborate (B81430). wikipedia.org These salts provide a direct and potent source of the nitronium ion, circumventing the need for strong mineral acids and allowing for nitrations to be performed under non-aqueous, acid-free conditions. researchgate.netorgsyn.org More recently, the focus has shifted towards developing bench-stable organic nitrating reagents that can act as controllable sources of nitryl radicals or nitronium ions, offering milder and more sustainable nitration processes. researchgate.netchimia.chchimia.chthieme-connect.com
Pioneering Research on Nitryl Tetrafluoroborate as a Nitrating Agent
The work of George A. Olah was instrumental in establishing nitronium salts, including this compound, as practical and effective nitrating agents. masterorganicchemistry.com His research demonstrated that these stable salts could be isolated and used to achieve the same transformations as the traditional mixed acid system. masterorganicchemistry.com This pioneering work opened the door for the nitration of a wide range of organic compounds, including those sensitive to acid-catalyzed hydrolysis. orgsyn.org For instance, the dinitration of arenecarbonitriles, which is challenging with conventional methods due to hydrolysis of the nitrile group under harsh acidic conditions, can be readily achieved using this compound in non-aqueous systems. orgsyn.org
Scope and Relevance of this compound in Contemporary Chemical Synthesis and Mechanistic Studies
This compound continues to be a relevant and valuable tool in modern chemical synthesis and for probing reaction mechanisms. Its high reactivity makes it a powerful reagent for the nitration of a diverse array of substrates.
In contemporary synthesis, this compound is employed for the nitration of aromatic compounds, particularly those that are deactivated or sensitive to strong acids. orgsyn.org It has been successfully used in the nitration of arenes, haloarenes, nitroarenes, and various carboxylic acid derivatives. orgsyn.org Research has shown its effectiveness in the nitration of complex molecules like meso-tetraphenylporphyrin, yielding mono- and bis-nitro derivatives efficiently.
From a mechanistic standpoint, the use of isolated nitronium salts like this compound has been crucial in elucidating the details of electrophilic aromatic substitution reactions. researchgate.net Studies using this reagent have provided a clearer understanding of the role of the nitronium ion as the active electrophile and the formation of the resonance-stabilized arenium ion intermediate. researchgate.net
Fundamental Chemical Structure and Ionization State
This compound is an ionic compound with the formula NO₂BF₄. It is composed of a nitronium cation ([NO₂]⁺) and a tetrafluoroborate anion ([BF₄]⁻). wikipedia.orgvulcanchem.comnih.gov
The nitronium ion is a linear species with the nitrogen atom double-bonded to two oxygen atoms (O=N⁺=O) and possesses a bond angle of 180°. wikipedia.orgvulcanchem.com It is isoelectronic with carbon dioxide. wikipedia.org The nitrogen atom in the nitronium ion carries a formal charge of +1, making it a powerful electrophile. wikipedia.org
The tetrafluoroborate anion is tetrahedral, with a central boron atom bonded to four fluorine atoms. This anion is non-nucleophilic and serves to stabilize the highly reactive nitronium cation in the solid salt.
The compound exists as a white crystalline solid. In the solid state, it is an ionic lattice of nitronium and tetrafluoroborate ions. wikipedia.org When dissolved in appropriate solvents for reaction, it dissociates to provide the free nitronium ion as the reactive species.
| Property | Value |
| Chemical Formula | NO₂BF₄ |
| Molecular Weight | 132.81 g/mol nih.gov |
| IUPAC Name | nitronium;tetrafluoroborate nih.gov |
| Appearance | White crystalline solid |
| Melting Point | Decomposes above 170°C orgsyn.org |
| Ionic Components | Nitronium cation (NO₂⁺), Tetrafluoroborate anion (BF₄⁻) wikipedia.orgvulcanchem.comnih.gov |
Properties
Molecular Formula |
BF4HNO2- |
|---|---|
Molecular Weight |
133.82 g/mol |
IUPAC Name |
nitrous acid;tetrafluoroborate |
InChI |
InChI=1S/BF4.HNO2/c2-1(3,4)5;2-1-3/h;(H,2,3)/q-1; |
InChI Key |
MSXLXAUEYQPTTG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.N(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nitryl Tetrafluoroborate
Established Laboratory Synthesis Routes
Several well-documented methods exist for the laboratory-scale preparation of nitryl tetrafluoroborate (B81430). These routes primarily involve the reaction of a nitrogen oxide species with a source of the tetrafluoroborate anion, often generated in situ.
Preparation from Hydrogen Fluoride (B91410), Nitrogen Dioxide, and Boron Trifluoride
A common and high-yielding method involves the reaction of anhydrous hydrogen fluoride (HF), nitrogen dioxide (NO₂), and boron trifluoride (BF₃). sciencemadness.org The reaction is typically carried out in a suitable solvent, such as nitromethane (B149229), at low temperatures (e.g., -20°C) under an inert atmosphere to prevent the ingress of moisture. sciencemadness.org The reaction proceeds with the formation of nitronium fluoride (NO₂F) as an intermediate, which then reacts with the Lewis acid BF₃ to produce the stable salt, nitryl tetrafluoroborate. vulcanchem.com Yields for this method can be as high as 97%. sciencemadness.org A variation of this procedure uses red fuming nitric acid in place of nitrogen dioxide. google.com
Synthesis from Dinitrogen Pentoxide and Boron Trifluoride
Another established route utilizes dinitrogen pentoxide (N₂O₅) as the source of the nitronium ion. In a typical procedure, N₂O₅ is dissolved in a solvent like nitromethane at a reduced temperature, followed by the addition of anhydrous HF and subsequent saturation with gaseous BF₃. vulcanchem.com This process leads to the precipitation of this compound as a white solid. vulcanchem.com While effective, this method may result in slightly lower yields, around 89-94%, compared to the nitrogen dioxide route. sciencemadness.orgvulcanchem.com
Alternative Routes Involving Boron Trifluoride and Nitrosyl Chloride
An alternative synthesis involves the reaction of nitrosyl chloride (NOCl) with anhydrous hydrogen fluoride and boron trifluoride. cdnsciencepub.com This reaction is often conducted in liquid sulfur dioxide at temperatures below -10°C, yielding the product which can then be washed with a solvent like dichloromethane. sciencemadness.orggoogle.com This method has been reported to produce this compound in high yields, reaching up to 96%. sciencemadness.orggoogle.com The reaction likely proceeds through the initial formation of nitryl fluoride via halogen exchange, which then complexes with boron trifluoride. cdnsciencepub.com
In Situ Generation Techniques
This compound can also be generated in situ for immediate use in subsequent reactions. This approach is particularly useful in nitration reactions of various organic substrates. For instance, a mixture of sodium nitrate (B79036) and trimethysilyl chloride can be used to generate nitryl chloride in situ, which can then be used for nitration. chemistry-chemists.com Another method involves the electrochemical oxidation of dinitrogen tetroxide in a suitable solvent containing a tetrafluoroborate salt, which generates the nitronium ion directly in the reaction medium. soton.ac.uk This technique has been successfully applied to the nitration of arenes, alkenes, and silyl (B83357) enol ethers. soton.ac.uk
Advanced Synthetic Modifications and Optimization
To improve the efficiency, safety, and purity of this compound synthesis, various modifications and optimizations have been explored.
Solvent Effects on Reaction Yield and Purity
The choice of solvent plays a critical role in the synthesis of this compound, influencing both the yield and purity of the final product. orgsyn.org Solvents must be anhydrous, as this compound is highly susceptible to hydrolysis. orgsyn.org
Nitromethane: This is a commonly used solvent that effectively dissolves the reactants and facilitates the precipitation of the product. sciencemadness.orggoogle.com However, mixtures of nitric acid and nitromethane can be explosive, necessitating careful handling and temperature control. orgsyn.org
Methylene (B1212753) Chloride: As a safer alternative to nitromethane, methylene chloride has been employed in the synthesis from nitric acid, HF, and BF₃. orgsyn.org While this modification avoids the explosion hazard, it can result in lower yields, typically in the range of 64–80%. google.com
Sulfur Dioxide: Liquid sulfur dioxide is an effective solvent for the reaction involving nitrosyl chloride, allowing for high yields. sciencemadness.orggoogle.com Its low boiling point facilitates easy removal after the reaction.
Tetramethylene Sulfone (Sulfolane): This solvent is noted for its ability to dissolve both nitronium salts and organic substrates, making it a good medium for nitration reactions using this compound. soton.ac.ukorgsyn.org
The purity of the synthesized this compound is often enhanced by washing the precipitated solid with appropriate dry solvents, such as nitromethane or methylene chloride, followed by drying under vacuum. orgsyn.orgsciencemadness.org
Table 1: Comparison of Synthetic Routes for this compound
| Starting Materials | Solvent | Temperature | Reported Yield | Reference(s) |
|---|---|---|---|---|
| HF, NO₂, BF₃ | Nitromethane | -20°C | up to 97% | sciencemadness.org |
| Fuming HNO₃, HF, BF₃ | Nitromethane | -20°C to 0°C | 92% | google.com |
| Fuming HNO₃, HF, BF₃ | Methylene Chloride | Ice-salt bath | 64-80% | google.comorgsyn.org |
| N₂O₅, HF, BF₃ | Nitromethane | -20°C | 92-94% | vulcanchem.com |
| N₂O₅, HF, BF₃ | Not specified | Not specified | 89% | sciencemadness.org |
| NOCl, HF, BF₃ | Liquid SO₂ | < -10°C | 96% | sciencemadness.orggoogle.com |
| NOCl, HF, BF₃ | Nitromethane | < 0°C | Not specified | google.comcdnsciencepub.com |
Temperature Control in Synthetic Protocols
Precise temperature management is a critical parameter in the synthesis of this compound (NO₂BF₄) to ensure both high yield and the stability of the final product. The compound is thermally stable up to 170°C, above which it begins to dissociate into nitryl fluoride (NO₂F) and boron trifluoride (BF₃). orgsyn.org Rapid decomposition occurs at temperatures exceeding 180°C. sciencemadness.org Consequently, synthetic procedures are typically conducted at significantly lower temperatures to control the exothermic nature of the reactions and prevent product loss.
Different synthetic routes employ specific temperature ranges to optimize the reaction conditions. For instance, in a common preparation involving the reaction of fuming nitric acid, anhydrous hydrogen fluoride (HF), and boron trifluoride (BF₃) in a methylene chloride medium, the reaction vessel is maintained in an ice-salt bath. orgsyn.org Another protocol, which reacts nitryl chloride (NO₂Cl) and anhydrous HF with Lewis acid fluorides like BF₃ in a nitromethane solvent, requires the reaction mixture's temperature to be kept below 0°C. cdnsciencepub.com A similar method for producing nitrosonium tetrafluoroborate, which shares procedural parallels, involves cooling the reactor to -20°C and ensuring the temperature does not exceed 0°C during the addition of reagents. thieme-connect.de
The following table summarizes temperature parameters from various synthetic protocols for nitronium salts, highlighting the emphasis on low-temperature conditions.
| Synthetic Protocol | Solvent | Initial Temperature | Reaction Temperature | Source |
| Nitric Acid + HF + BF₃ | Methylene Chloride | Ice-salt bath | Ice-salt bath | orgsyn.org |
| NO₂Cl + Anhydrous HF + BF₃ | Nitromethane | < 0 °C | < 0 °C | cdnsciencepub.com |
| Synthesis of Nitryl Cyanide from NO₂BF₄ | Nitromethane | -30 °C | -30 °C | sciencemadness.org |
| Anhydrous HF + BF₃ + NO₂ | Nitromethane | -20 °C | < 0 °C | thieme-connect.de |
Purification Strategies for High-Purity this compound
Achieving high purity is essential for the effective use of this compound as a nitrating agent. Since the compound is highly hygroscopic and decomposes in the presence of moisture, all purification steps must be carried out under strictly anhydrous conditions, often within a dry box or under an atmosphere of dry nitrogen. orgsyn.org
The primary method of purification involves washing the crude product, which precipitates from the reaction mixture, with appropriate anhydrous solvents to remove unreacted starting materials, byproducts, and residual solvent from the synthesis. A common procedure involves washing the solid this compound successively with portions of nitromethane and then methylene chloride. orgsyn.org After washing, the solvent is removed by drying the salt under reduced pressure, with gentle heating to 40–50°C permissible to facilitate the process. orgsyn.org This washing procedure can also be used to purify this compound that has been contaminated by atmospheric moisture during storage. orgsyn.org
The choice of washing solvent is critical to avoid reacting with or dissolving the product. The following table outlines solvents used in the purification of this compound.
| Purification Step | Solvent(s) | Purpose | Source |
| Washing | Nitromethane | Remove soluble impurities | orgsyn.orgcdnsciencepub.com |
| Washing | Methylene Chloride | Remove residual nitromethane and impurities | orgsyn.orgcdnsciencepub.com |
| Washing | Carbon Tetrachloride (CCl₄) | Final wash before drying | thieme-connect.de |
| Drying | Vacuum evaporation | Remove volatile solvents | orgsyn.org |
Electrochemical Synthesis Approaches for Nitronium Ions
Electrochemical methods offer a compelling alternative to traditional chemical syntheses of nitronium salts, which often rely on hazardous and corrosive reagents like anhydrous hydrogen fluoride. soton.ac.uk Electrochemical preparations can provide a more convenient and potentially safer route to generating the nitronium ion (NO₂⁺).
Research has demonstrated that nitronium tetrafluoroborate can be produced in high yield and with high current efficiency through the electrolysis of dinitrogen tetroxide (N₂O₄) in liquid sulfur dioxide containing a supporting electrolyte such as tetraalkylammonium tetrafluoroborate. soton.ac.uk The electrochemically generated nitrating reagent has been shown to react with various organic substrates, including arenes and alkenes, to give products in similar yields to those obtained using conventionally prepared nitronium tetrafluoroborate. soton.ac.uk
Another approach involves the use of tetrabutylammonium (B224687) nitrite (B80452) (NBu₄NO₂) which can serve a dual function as both the supporting electrolyte and the nitro source in electrochemical aromatic nitration. researchgate.net This method avoids the need for external, potentially hazardous nitrating agents. The development of these electrochemical strategies is aimed at making the use of nitronium ion chemistry more accessible and scalable by circumventing the challenges associated with handling highly toxic and corrosive chemicals. soton.ac.uk
Reactivity and Reaction Mechanisms of Nitryl Tetrafluoroborate
Reactions Involving Nitrilium Ion Intermediates
Nitrilium ions (R-C≡N⁺-R') are highly reactive intermediates that play a significant role in various organic transformations. vu.nl They can be generated from the reaction of nitriles with strong electrophiles.
When an alkene is nitrated with nitryl tetrafluoroborate (B81430) in the presence of a nitrile (R-C≡N) as the solvent or co-reagent, the reaction proceeds through a nitrilium ion intermediate. The mechanism involves:
Electrophilic attack of the nitronium ion on the alkene to form a carbocation.
Nucleophilic attack by the nitrogen atom of the nitrile on the carbocation.
This forms a stable or transient nitrilium ion.
These nitrilium ion intermediates are potent electrophiles themselves and can undergo various subsequent reactions, including:
Intramolecular cyclization: If the alkene substrate contains a suitably positioned aromatic ring, the nitrilium ion can undergo an intramolecular electrophilic aromatic substitution to form heterocyclic structures like 3,4-dihydroisoquinolines. vu.nl
Nucleophilic trapping: The nitrilium ion can be trapped by external nucleophiles. Hydrolysis of the intermediate, for example, leads to the formation of amides, which is the basis of the Ritter reaction.
This reactivity makes the combination of nitryl tetrafluoroborate and nitriles a versatile method for the synthesis of complex nitrogen-containing molecules from simple alkenes. vu.nl
Nitration of Hydrogen Cyanide and Formation of Nitryl Cyanide
The reaction between this compound (NO₂BF₄) and hydrogen cyanide (HCN) has been a subject of detailed investigation, primarily focusing on the formation and subsequent reactivity of nitryl cyanide (NCNO₂). When conducted at 0 °C in solvents such as trichlorofluoromethane (B166822) (CFCl₃), purified nitromethane (B149229), or sulfolane (B150427), the reaction does not yield stable nitryl cyanide directly. Instead, the primary products observed are dinitrogen monoxide (N₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). rsc.orgwikipedia.orgscispace.com A similar outcome is observed in a solvent-free reaction between gaseous HCN and solid NO₂BF₄. rsc.orgnih.gov
Experimental data, including low-temperature ¹⁴N NMR and IR spectroscopy, strongly support the transient formation of neutral nitryl cyanide as a key intermediate in the reaction pathway. rsc.orgscispace.com This elusive molecule, NCNO₂, is believed to form initially and then undergo a rapid cleavage-rearrangement to produce N₂O and CO. scispace.comnih.gov If unreacted this compound is still present, it can further oxidize the carbon monoxide to carbon dioxide, which in turn forms the corresponding nitrosyl salt (NO⁺BF₄⁻). scispace.comnih.gov
Theoretical studies have complemented these experimental findings. Ab initio calculations at the correlated MP2 level of theory have been performed on the two possible isomers, nitryl cyanide (CN-NO₂) and nitryl isocyanide (NC-NO₂), to understand their structures and stability. rsc.orgscispace.com The synthesis and characterization of nitryl cyanide as a stable, isolable compound have since been achieved through other methods, confirming its existence and potential as a high-energy density material.
Reaction with Nitriles and Formation of Nitrilium Salts
This compound is a potent electrophile that reacts with organic nitriles (R-C≡N) to generate highly reactive intermediates known as nitrilium ions. These species are characterized by a linear C≡N⁺ moiety and are valuable synthons in organic chemistry. The reaction involves the electrophilic attack of the nitronium ion (NO₂⁺) from NO₂BF₄ onto the nitrogen atom of the nitrile. This process forms an N-nitro-substituted nitrilium tetrafluoroborate salt, [R-C≡N-NO₂]⁺[BF₄]⁻.
These nitrilium salts are typically not isolated due to their high reactivity but are generated in situ to participate in subsequent transformations. Their electrophilic carbon atom is susceptible to attack by a wide variety of nucleophiles. vu.nlrsc.org The stability and reactivity of nitrilium ions make them key intermediates in a range of important organic reactions, including the Beckmann rearrangement and the Ritter reaction.
The general scheme for the formation of a nitrilium salt from a nitrile and this compound is shown below:
R-C≡N + NO₂⁺BF₄⁻ → [R-C≡N-NO₂]⁺BF₄⁻
The resulting N-substituted nitrilium ion is a powerful electrophile, ready to react with various nucleophiles or participate in cyclization reactions.
Cycloaddition Reactions Initiated by Nitrilium Ions
Nitrilium ions, generated from nitriles and electrophilic reagents like this compound, can act as precursors for or directly participate in cycloaddition reactions. While direct cycloaddition of the nitrilium ion itself is a specific case, they more commonly initiate reactions that lead to cyclized products through stepwise mechanisms.
One notable example involves the reaction of a C-aryl-N-alkyl-nitrilium salt with tropone (B1200060). In this reaction, the nitrilium salt engages with tropone in a formal [4π+2π] cycloaddition, ultimately leading to the formation of a cycloaddition product. vu.nl This reaction proceeds via an initial nucleophilic attack of the tropone oxygen onto the electrophilic carbon of the nitrilium ion, followed by a cyclization step. vu.nl
More frequently, nitrilium ions undergo reactions with molecules containing multiple nucleophilic sites or unsaturations, leading to intramolecular cyclizations that form heterocyclic systems. For example, N-aryl nitrilium ions can react with alkenes, where the initial electrophilic attack on the double bond is followed by an intramolecular electrophilic aromatic substitution, yielding dihydroquinolinium salts. vu.nl Similarly, reactions with azides lead to the formation of tetrazolium salts through nucleophilic attack by the azide (B81097) followed by cyclization. vu.nl
Oxidative Reactivity
General Oxidizing Capabilities of the Nitronium Ion
This compound is a powerful oxidizing agent, a property derived from its active species, the nitronium ion (NO₂⁺). umich.edu This cation is a potent electrophile and oxidant used in a variety of chemical transformations. Its utility as an oxidizing agent is prominent in organic synthesis, where it facilitates reactions that involve the transfer of an oxygen atom or the removal of electrons from a substrate. The tetrafluoroborate counter-ion (BF₄⁻) is non-nucleophilic and relatively inert, which allows the nitronium ion's reactivity to dominate.
The oxidizing strength of the nitronium ion enables it to react with a range of organic and inorganic substrates. In many of its applications, NO₂⁺ acts as a strong nitrating agent, but its oxidative properties are also harnessed for other transformations. For instance, it is employed in the synthesis of certain high-energy materials and specialty chemicals. The reactions are typically carried out in anhydrous conditions, as this compound reacts with water.
Oxidation of Specific Organic Substrates (e.g., Sulfides, Sulfoxides)
The strong oxidizing power of the nitronium ion extends to sulfur-containing organic compounds. This compound can effectively oxidize sulfides (R-S-R') and sulfoxides (R-S(O)-R').
In the case of sulfides, the reaction with this compound typically leads to the corresponding sulfoxides. Careful control of the reaction conditions is necessary to prevent over-oxidation. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the sulfide (B99878) onto the electrophilic nitrogen atom of the nitronium ion.
Sulfoxides can be further oxidized to sulfones (R-S(O)₂-R') using nitronium salts. acs.org This subsequent oxidation demonstrates the potent oxidizing nature of the NO₂⁺ ion, capable of adding a second oxygen atom to the sulfur center. acs.org This reactivity makes this compound a useful reagent for preparing sulfones from sulfoxides under anhydrous conditions. acs.org
| Substrate | Reagent | Product |
| Dialkyl Sulfide | NO₂BF₄ | Dialkyl Sulfoxide |
| Dialkyl Sulfoxide | NO₂BF₄ | Dialkyl Sulfone |
Oxidative Cleavage Reactions
This compound and related nitronium salts are capable of effecting the oxidative cleavage of certain functional groups, a reaction where a carbon-carbon or carbon-heteroatom bond is broken to form new carbon-oxygen bonds. A key application of this reactivity is the cleavage of oximes and hydrazones to regenerate the parent carbonyl compounds.
Aldoximes, ketoximes, and dimethylhydrazones can be efficiently cleaved by treatment with nitronium tetrafluoroborate in a suitable solvent like dichloromethane. This reaction provides a method for deprotection of aldehydes and ketones from their corresponding derivatives under non-hydrolytic and mild conditions. The reaction is generally fast and results in good yields of the corresponding carbonyl compounds.
While the primary application of this compound in this context is for the cleavage of C=N bonds in oximes and hydrazones, the strong oxidizing nature of the nitronium ion suggests potential for the cleavage of other functionalities. For instance, ethers, particularly those that can form stable carbocation intermediates, are susceptible to cleavage under strongly acidic or oxidative conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Although specific studies detailing ether cleavage by this compound are less common, its reactivity profile indicates it could potentially facilitate such transformations, likely proceeding through an initial electrophilic attack on the ether oxygen.
Other Reactivity Pathways of this compound
While this compound (NO₂BF₄) is a powerful nitrating agent, its reactivity extends to other significant organic transformations. These alternative pathways include hydride abstraction reactions and various functional group transformations, showcasing the versatility of this reagent in synthetic chemistry.
Hydride Abstraction Reactions
Hydride abstraction is a process where a hydride ion (H⁻) is removed from an organic molecule, typically resulting in the formation of a carbocation. While direct hydride abstraction from simple alkanes by this compound is not a widely documented standalone reaction, its role in more complex transformations suggests its capacity to act as a potent oxidizing agent, which can be initiated by a hydride transfer-like step.
In certain contexts, particularly with substrates that can form stabilized carbocations, this compound can initiate reactions that are mechanistically akin to hydride abstraction. For instance, in reactions with specific organic substrates, the highly electrophilic nitronium ion (NO₂⁺) can abstract a hydride, leading to the formation of a carbocationic intermediate. This intermediate can then undergo further reactions, such as rearrangement or reaction with a nucleophile.
Detailed research on the direct hydride abstraction from a broad range of saturated hydrocarbons by this compound is limited. However, its powerful electrophilic nature suggests that substrates with activated C-H bonds, such as those adjacent to heteroatoms or aromatic rings, would be more susceptible to this mode of reactivity.
Table 1: Theoretical Susceptibility of Hydrocarbons to Hydride Abstraction by this compound
| Substrate Class | Activating Feature | Expected Reactivity | Potential Products |
| Tertiary Alkanes | Tertiary C-H bond | Moderate to High | Tertiary Carbocation Intermediates |
| Allylic/Benzylic | Stabilized Carbocation | High | Allylic/Benzylic Cations |
| Ethers/Amines | α-C-H bond activation | High | Oxonium/Iminium Ion Intermediates |
This table is based on general principles of carbocation stability and electrophilic attack, as specific experimental data for these reactions with this compound is not extensively available.
Functional Group Transformations
This compound is also a versatile reagent for effecting various functional group transformations beyond simple nitration. While it is not a standard reagent for the direct conversion of functional groups to alkyl fluorides, it can facilitate other valuable transformations.
One notable example is the reaction of alkyl halides and alkyl methyl ethers with this compound in acetonitrile. In these reactions, the nitronium ion acts as a strong electrophile, activating the substrate and promoting substitution or elimination pathways. For instance, the reaction with alkyl halides can lead to the formation of N-alkylacetonitrilium tetrafluoroborate salts. This transformation involves the displacement of the halide by acetonitrile, facilitated by the Lewis acidity of the nitronium ion, which coordinates to the halogen, making it a better leaving group.
Similarly, alkyl methyl ethers can be cleaved by this compound. The reaction likely proceeds through the electrophilic attack of the nitronium ion on the ether oxygen, followed by cleavage of a C-O bond to form a carbocation and a methylated nitrous acid species. The carbocation can then be trapped by a suitable nucleophile present in the reaction mixture.
While the direct synthesis of alkyl fluorides from common functional groups using this compound is not a prominent application, the tetrafluoroborate counter-ion can, in some specific contexts, act as a fluoride (B91410) source, although this is not its primary reactive role.
Table 2: Examples of Functional Group Transformations using this compound
| Starting Material | Reagent System | Product Type | Reference |
| Alkyl Halide | NO₂BF₄ in CH₃CN | N-Alkylacetonitrilium Salt | scispace.com |
| Alkyl Methyl Ether | NO₂BF₄ in CH₃CN | Cleavage Products | scispace.com |
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a critical tool in the study of nitryl tetrafluoroborate (B81430), particularly in monitoring reaction pathways and identifying transient species. The application of ¹⁴N NMR has been especially insightful for probing the mechanistic details of reactions involving this powerful nitrating agent.
The utility of low-temperature ¹⁴N NMR spectroscopy has been demonstrated in the investigation of nitration reactions. For instance, in the reaction of nitryl tetrafluoroborate with hydrogen cyanide, ¹⁴N NMR was employed to track the progress of the reaction and identify the nitrogen-containing products. researchgate.net This technique allows for direct observation of the nitrogen nuclei, providing real-time information about the chemical environment and the transformation of the nitryl cation (NO₂⁺) as the reaction proceeds. By monitoring the changes in the ¹⁴N NMR spectrum, researchers can elucidate the sequence of chemical events and gain a deeper understanding of the reaction mechanism. researchgate.net
A significant advantage of NMR spectroscopy is its ability to detect and characterize short-lived reaction intermediates that are otherwise difficult to observe. In the reaction between this compound and hydrogen cyanide in a solvent-free environment or in solvents like trichlorofluoromethane (B166822), the experimental data strongly support the formation of a neutral intermediate, cyanogen (B1215507) nitrate (B79036) (CN–NO₂). researchgate.net Although this intermediate is unstable and quickly rearranges, its formation was inferred from the final products identified by ¹⁴N NMR and IR spectroscopy. researchgate.net The detection of dinitrogen monoxide (N₂O) and subsequent products is consistent with the cleavage and rearrangement of the transient cyanogen nitrate species, highlighting the power of NMR in mapping complex reaction pathways. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable method for characterizing this compound and the products derived from its reactions. It provides valuable information on the vibrational modes of the molecule, allowing for the identification of functional groups and the confirmation of reaction products and by-products.
IR spectroscopy has been used in conjunction with NMR to conclusively identify the final products of reactions involving this compound. In its reaction with hydrogen cyanide, the formation of dinitrogen monoxide (N₂O) and carbon dioxide (CO₂) was confirmed through their characteristic IR absorption bands. researchgate.net Furthermore, a key by-product, nitrosyl tetrafluoroborate (NO⁺BF₄⁻), was also identified. researchgate.net This by-product forms when unreacted this compound oxidizes carbon monoxide (an initial product from the intermediate's rearrangement) to carbon dioxide. researchgate.net The IR spectrum provides a clear fingerprint for these resulting species, complementing the data obtained from NMR analysis.
| Compound | Role | Spectroscopic Identification Method |
| Dinitrogen Monoxide (N₂O) | Product | IR and ¹⁴N NMR Spectroscopy |
| Carbon Dioxide (CO₂) | Product | IR Spectroscopy |
| Nitrosyl Tetrafluoroborate (NO⁺BF₄⁻) | By-product | IR and ¹⁴N NMR Spectroscopy |
This table summarizes the products and by-products identified in the reaction of this compound with hydrogen cyanide.
The vibrational spectrum of this compound is characterized by the distinct modes of its constituent ions: the linear nitronium cation (NO₂⁺) and the tetrahedral tetrafluoroborate anion (BF₄⁻). The nitronium ion, being a linear O=N⁺=O species, exhibits fundamental vibrational frequencies that are key to its identification. The tetrafluoroborate anion also has characteristic vibrational modes, with a particularly strong symmetric stretching vibration observed in the Raman spectrum, typically found around 770 cm⁻¹. researchgate.net Analysis of these vibrational frequencies through IR and Raman spectroscopy provides insight into the ionic nature and the distinct structural components of the compound.
| Ion | Key Vibrational Characteristics |
| Nitronium (NO₂⁺) | Vibrational modes consistent with a linear triatomic structure. |
| Tetrafluoroborate (BF₄⁻) | Strong symmetric stretching vibration characteristic of the tetrahedral structure. |
This table outlines the key vibrational features of the constituent ions of this compound.
X-ray Diffraction and Crystal Structure Analysis
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of this compound, revealing precise bond lengths, bond angles, and the arrangement of ions within the crystal lattice. d-nb.info
The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The structure consists of discrete linear nitronium (NO₂⁺) cations and tetrahedral tetrafluoroborate (BF₄⁻) anions. d-nb.info The analysis confirms the linear geometry of the NO₂⁺ ion, with an O–N–O bond angle of 179.89(7)°. d-nb.info The N–O bond distances are 1.1153(8) Å and 1.1160(7) Å, which are in good agreement with those found in other nitronium salts. d-nb.info The B–F distances within the tetrafluoroborate anion are also typical for this species. d-nb.info This detailed structural information is fundamental to understanding the reactivity and properties of this important chemical reagent. nih.gov
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 2₁/c 1 | nih.gov |
| Lattice Constant a | 6.5567 Å | nih.gov |
| Lattice Constant b | 6.8243 Å | nih.gov |
| Lattice Constant c | 9.1244 Å | nih.gov |
| Angle β | 104.40° | nih.gov |
| O–N–O Bond Angle | 179.89(7)° | d-nb.info |
| N–O Bond Length 1 | 1.1153(8) Å | d-nb.info |
| N–O Bond Length 2 | 1.1160(7) Å | d-nb.info |
This table presents the crystallographic data for this compound as determined by single-crystal X-ray diffraction.
Determination of Ionic and Molecular Architectures
This compound is an ionic compound consisting of a discrete nitronium cation (NO₂⁺) and a tetrafluoroborate anion (BF₄⁻). X-ray crystallography studies have provided precise data on its solid-state architecture. The compound crystallizes in the monoclinic space group P2₁/c. d-nb.infonih.gov
The nitronium cation is characterized by its linear geometry, with an O–N–O bond angle of approximately 179.89(7)°, confirming its sp hybridization. d-nb.info The N–O bond distances are 1.1153(8) Å and 1.1160(7) Å, which are consistent with the values observed in other nitronium-containing salts. d-nb.info The tetrafluoroborate anion adopts a slightly distorted tetrahedral geometry. nih.gov The ionic nature of the compound, with distinct cationic and anionic units, governs its packing in the crystal lattice and its behavior in solution. d-nb.info
| Parameter | Value |
|---|---|
| Chemical Formula | NO₂⁺BF₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Dimensions | a = 6.5567 (13) Å |
| b = 6.8243 (14) Å | |
| c = 9.1244 (18) Å | |
| Cell Angles | α = 90.00° |
| β = 104.40 (3)° | |
| γ = 90.00° | |
| O-N-O Bond Angle | 179.89 (7)° |
| N-O Bond Lengths | 1.1153 (8) Å, 1.1160 (7) Å |
Analysis of Intermolecular Interactions (e.g., C-H…F-B Hydrogen Bonds)
While this compound itself lacks C-H bonds, the tetrafluoroborate anion is a versatile participant in various intermolecular interactions in related organic and organometallic salts. The fluorine atoms of the BF₄⁻ anion can act as hydrogen bond acceptors, forming non-classical hydrogen bonds with C-H donors. mdpi.comrsc.org These C-H…F interactions, though generally weak and primarily steered by dispersion forces, play a significant role in the supramolecular assembly and crystal packing of these compounds. mdpi.comabq.org.br
Polymorphism and Phase Transitions in Related Tetrafluoroborate Salts
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in tetrafluoroborate salts. These different polymorphs can exhibit distinct physical properties. The transitions between these phases are often temperature-dependent and can be studied using techniques like differential scanning calorimetry and single-crystal X-ray diffraction. researchgate.netnih.gov
A notable example is morpholinium tetrafluoroborate ([C₄H₁₀NO][BF₄]), which undergoes two reversible structural phase transitions upon cooling. researchgate.netnih.gov At room temperature, it exists in an orthorhombic phase where the tetrafluoroborate anions are dynamically disordered. nih.govnih.gov Upon cooling, it transitions to an incommensurately modulated phase before reaching a fully ordered, non-centrosymmetric low-temperature phase. nih.govnih.gov These phase transitions are driven by the ordering of the BF₄⁻ anions and associated distortions and displacements of the organic cations, illustrating the complex interplay between the ionic components that dictates the solid-state structure. nih.gov
Mass Spectrometry Techniques for Product Characterization
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of products resulting from nitration reactions involving this compound. nih.gov Given that this compound is a potent electrophile used to introduce nitro groups into organic molecules, MS is crucial for confirming the identity and determining the molecular weight of the resulting nitroaromatic or nitroalkane compounds. masterorganicchemistry.comorgchemres.org
Electrospray ionization (ESI) mass spectrometry is particularly well-suited for this purpose. nih.gov It allows for the gentle ionization of the nitrated products, often forming protonated molecules [M+H]⁺ or other adducts, which can be analyzed to determine the exact mass of the compound. This confirms the successful incorporation of the nitro group (a net addition of 45.00 Da for -NO₂ replacing -H). nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information that helps to identify the specific site of nitration on the molecule. nih.gov
Advanced Spectroscopic Methods for Mechanistic Insights
Gaining insight into the mechanisms of nitration reactions requires techniques that can monitor the reaction in real-time. Advanced spectroscopic methods, particularly in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. wiley.comresearchgate.net By setting up a reaction directly within an NMR spectrometer, chemists can track the disappearance of starting materials and the appearance of intermediates and products over time. rsc.orgchemrxiv.org This allows for the determination of reaction kinetics and the potential identification of transient species that are key to the reaction mechanism. nih.gov
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, also provides valuable mechanistic information. nih.gov The progress of a nitration reaction can be followed by monitoring the characteristic vibrational modes of the nitro group (e.g., symmetric and asymmetric N-O stretching) as they appear in the product. Changes in the spectra of the substrate can also indicate the formation of reaction intermediates, such as Wheland intermediates in electrophilic aromatic substitution. researchgate.netnih.gov
| Technique | Type of Information Provided | Application Example |
|---|---|---|
| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates, kinetic analysis. nih.gov | Tracking the regioselectivity of aromatic nitration by observing the distinct signals of different isomers as they form. |
| Raman/IR Spectroscopy | Identification of functional groups (e.g., appearance of -NO₂ stretches), monitoring changes in bonding during the reaction. nih.gov | Observing the appearance of characteristic nitro group peaks to confirm reaction completion. |
| UV-Visible Spectroscopy | Monitoring changes in conjugation and chromophores, often used for kinetic studies. researchgate.net | Following the color change associated with the formation of a charge-transfer complex or a colored product. |
Computational and Theoretical Chemistry
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are foundational computational techniques used to investigate the electronic structure and properties of molecules. Ab initio methods are based on first principles of quantum mechanics without using experimental data, while DFT calculates the electronic energy based on the electron density, offering a balance between accuracy and computational cost.
Computational methods are employed to determine the most stable geometric arrangements (structural optimization) and the associated energies of nitryl tetrafluoroborate (B81430), its constituent ions (the nitronium cation, NO₂⁺, and the tetrafluoroborate anion, BF₄⁻), and the intermediates formed during its reactions. DFT calculations are routinely used to model the geometries of reactants, intermediates, and products. byu.edu
Table 1: Example of Calculated Energetic Properties from Theoretical Studies
| Property | System | Computational Method | Calculated Value (kcal/mol) |
|---|---|---|---|
| Activation Gibbs Free Energy | Nitrile Oxide + Ethylene (in DCM) | B3LYP/6-311++G(d,p) | 34.4 nih.gov |
| Activation Gibbs Free Energy | Nitrile Oxide + Ethylene (in Benzene) | B3LYP/6-311++G(d,p) | 33.7 nih.gov |
| Reaction Gibbs Free Energy | Nitrile Oxide + Ethylene (in DCM) | B3LYP/6-311++G(d,p) | -11.9 nih.gov |
This table illustrates the type of energetic data obtained from DFT calculations for cycloaddition reactions, which share mechanistic investigation principles with nitration.
A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. pythoninchemistry.orgcsbsju.edu For a chemical reaction, the PES illustrates the energy changes as reactants are converted into products, passing through various transition states and intermediates. byu.edunih.govnih.gov Computationally exploring the PES is essential for identifying all possible reaction pathways and understanding the mechanism of a reaction. chemrxiv.orgchemrxiv.orgarxiv.orgethz.chnih.gov
For reactions involving nitryl tetrafluoroborate, theoretical chemists use algorithms to map out the PES. arxiv.org This exploration helps to locate:
Minima: These points correspond to stable or metastable species such as reactants, products, and reaction intermediates. pythoninchemistry.org
Saddle Points: These represent transition states, which are the highest energy points along the minimum energy pathway between a reactant and a product. pythoninchemistry.org
By charting the course of the reaction on the PES, researchers can determine the most favorable reaction route, known as the minimum energy pathway. pythoninchemistry.org This process is critical for understanding reaction selectivity and kinetics.
Mechanistic Modeling and Simulation
Building on the foundation of DFT and PES exploration, mechanistic modeling aims to simulate the entire reaction process, providing detailed insights into how bonds are formed and broken.
A transition state is a specific configuration along the reaction coordinate that represents the energetic maximum. pythoninchemistry.org Identifying the structure and energy of the transition state is crucial for understanding the reaction rate. Computational methods are used to locate these first-order saddle points on the potential energy surface.
The energy difference between the reactants and the transition state is the activation barrier (or activation energy). researchgate.net This barrier determines the kinetics of the reaction; a higher barrier corresponds to a slower reaction. Theoretical calculations can provide quantitative estimates of activation barriers, allowing for the comparison of different mechanistic pathways. For example, in the nitration of deactivated aromatic compounds, the activation barrier for the interaction between the nitronium ion and the aromatic donor is a key parameter of interest. researchgate.net
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. rsc.org Computational models account for solvent effects in two primary ways:
Implicit (Continuum) Solvent Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. frontiersin.orgnih.gov This approach is computationally efficient and captures the average electrostatic effects of the solvent. researchgate.net Models like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) are widely used. chemrxiv.orgresearchgate.net
Explicit Solvent Models: Individual solvent molecules are included in the calculation. nih.gov This method is more computationally intensive but is necessary when specific solute-solvent interactions, such as hydrogen bonding or coordination, play a critical role. frontiersin.orgresearchgate.net This is particularly relevant for reactions involving charged species like the nitronium ion, where the first solvation shell can have a profound impact. nih.gov
Hybrid or cluster-continuum models combine these approaches, treating the immediate solvent molecules explicitly while representing the bulk solvent as a continuum. frontiersin.orgnih.gov Studies have shown that including explicit solvent molecules can significantly improve the accuracy of calculated activation barriers and reaction energies. nih.gov
While the classical mechanism for electrophilic aromatic nitration involves the formation of a σ-complex, an alternative pathway involving a single-electron transfer (SET) has been proposed. In the context of nitration by the nitronium ion, the SET mechanism consists of:
An initial electron transfer from the aromatic substrate (ArH) to the nitronium ion (NO₂⁺).
This transfer generates an aromatic radical cation (ArH•⁺) and a nitrogen dioxide radical (NO₂•).
These radical species then combine to form the nitrated product.
Computational chemistry is a vital tool for investigating the feasibility of the SET pathway. wmich.edu By calculating the energies of the proposed radical cation intermediates and the associated transition states, researchers can determine whether the SET mechanism is energetically competitive with the traditional σ-complex pathway. researchgate.net The relative stability of the charge transfer state ([ArH•⁺ NO₂•]) versus the reactant state ([ArH, NO₂⁺]) can be evaluated using specialized computational methods like the block-localized wavefunction (BLW) approach. wmich.edu The observation that nitration of substrates like bibenzyl with nitronium tetrafluoroborate can lead to complex product mixtures under certain conditions hints at a highly reactive process where such alternative mechanisms might be at play. rsc.org
Intramolecular Stabilization and Hyperconjugation Studies
Computational studies on this compound focus on understanding the electronic structure and stability of its constituent ions, the nitronium cation (NO₂⁺) and the tetrafluoroborate anion (BF₄⁻). The stability of the ionic salt is a direct consequence of the inherent stabilities of these individual ions and the strong electrostatic interaction between them.
The nitronium cation is a linear species, isoelectronic with carbon dioxide, featuring a nitrogen atom double-bonded to two oxygen atoms. guidechem.comwikipedia.org Its Lewis structure indicates a central nitrogen atom with a positive formal charge, resulting in a highly electrophilic species. guidechem.comquora.com The linear geometry (180° O-N-O bond angle) arises from sp hybridization of the nitrogen atom. guidechem.comwikipedia.org This arrangement minimizes electron pair repulsion and contributes significantly to the ion's stability. Quantum mechanical calculations confirm this linear structure and the distribution of positive charge, which is primarily localized on the nitrogen atom, making it a potent electrophile. wikipedia.org
Prediction of Reactivity and Selectivity
This compound is a powerful nitrating agent, a reactivity that can be predicted and rationalized using computational chemistry methods, particularly Density Functional Theory (DFT). wikipedia.orgacs.org These theoretical approaches allow for the calculation of various molecular properties and reactivity indices that explain the compound's high electrophilicity and its selectivity in aromatic nitration reactions. researchgate.netsemanticscholar.org
The key to its reactivity lies in the electronic structure of the nitronium cation (NO₂⁺). DFT calculations can map the Molecular Electrostatic Potential (MEP), which visually represents the charge distribution on the molecule. For NO₂⁺, the MEP shows a strong positive potential around the nitrogen atom, identifying it as the electrophilic center susceptible to nucleophilic attack.
Furthermore, Frontier Molecular Orbital (FMO) theory is instrumental in predicting reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. The nitronium ion possesses a very low-energy LUMO, signifying its strong electrophilic character. eurjchem.com In a nitration reaction, the interaction is governed by the overlap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic substrate (e.g., an aromatic ring) and the LUMO of the electrophilic NO₂⁺ ion. A small energy gap between the substrate's HOMO and the NO₂⁺ LUMO facilitates electron transfer and indicates a high reaction propensity. eurjchem.com
DFT calculations can also be used to model the entire reaction pathway for nitration, including the formation of transition states and intermediates like the σ-complex (or Wheland intermediate). eurjchem.com By calculating the activation energies for these steps, the regioselectivity of the nitration of substituted aromatic compounds can be predicted. For example, computational models can determine whether nitration is more likely to occur at the ortho, meta, or para position by comparing the activation barriers for each pathway. These theoretical predictions have been shown to align well with experimental outcomes, confirming the utility of computational methods in understanding and predicting the reactivity of this compound. researchgate.neteurjchem.comresearchgate.net
Molecular Dynamics Simulations (related to tetrafluoroborate anion in ionic liquids)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the structure and dynamics of materials at the atomic level. Extensive MD simulations have been performed on ionic liquids (ILs) containing the tetrafluoroborate (BF₄⁻) anion, providing detailed insights into its behavior in the condensed phase. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Significant effort has been devoted to developing accurate force fields for BF₄⁻ that can reproduce experimental properties, including both transport and vibrational characteristics. mdpi.com
Structural properties of BF₄⁻-containing ionic liquids are often analyzed using radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. MD simulations show that the BF₄⁻ anion arranges itself in a structured manner around the cations, with strong correlations dictated by electrostatic and hydrogen-bonding interactions. rsc.org In ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), the anions are typically found in the first coordination shell of the cation, forming a network of alternating charges. researchgate.net The introduction of other molecules, such as water, can disrupt this network by solvating the ions and altering the local structure. researchgate.net
Dynamic properties, such as diffusion coefficients and ionic conductivity, are also readily calculated from MD simulations. These studies reveal that the mobility of the BF₄⁻ anion is strongly correlated with the movement of its surrounding cations, especially at low water content where they tend to move as ion pairs. researchgate.net As the system is diluted, the breakup of this ionic network leads to increased mobility for both the cation and the BF₄⁻ anion. researchgate.net
| Simulation System | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| [bmim][BF₄] Aqueous Solutions | Structural Organization | Water disrupts the cation-anion network by replacing BF₄⁻ in coordination shells. | researchgate.net |
| [bmim][BF₄] Aqueous Solutions | Diffusion Coefficients | Cation and anion diffusion increases with water concentration due to the breakup of the ionic network. | researchgate.net |
| [BPy⁺][BF₄⁻] | Ion Pair Stability | Stability is determined by a synergy of electrostatic attraction and hydrogen bonds. | rsc.org |
| BF₄⁻ in Acetonitrile | Force Field Development | A new force field was developed to reproduce both transport and vibrational properties of BF₄⁻. | mdpi.com |
Quantum Chemical Calculations on Ion-Molecule Interactions
Quantum chemical calculations provide a precise framework for investigating the nature and strength of interactions between ions and molecules. Such studies have been extensively applied to systems containing the tetrafluoroborate (BF₄⁻) anion to characterize the non-covalent interactions that govern its behavior in different chemical environments. quora.com
These calculations can determine the geometry and interaction energies of ion pairs or ion-molecule clusters. For instance, studies on clusters of BF₄⁻ with cations like 1-butyl-3-methylimidazolium (Bmim⁺) have elucidated the specific types of interactions involved. quora.com Weak electrostatic hydrogen bonds are typically formed between the fluorine atoms of the BF₄⁻ anion and the hydrogen atoms of the cation. quora.com The strength of these hydrogen bonds is found to be significant in BmimBF₄ systems. quora.com
Advanced methods of electron density analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index, are employed to provide a deeper understanding of these interactions. quora.comnih.gov QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., whether it is a strong covalent bond or a weaker closed-shell interaction like a hydrogen bond). researchgate.net NCI plots visually represent regions of weak interactions in 3D space, distinguishing between stabilizing hydrogen bonds and destabilizing steric repulsion. quora.comnih.gov
Calculations on the BF₄⁻ anion interacting with various hydrogen-bond donors, such as hydrogen cyanide (HCN), have been used to systematically study the properties of X-H···F hydrogen bonds. mdpi.com These studies show that the interaction strength increases as the geometry of the hydrogen bond approaches linearity. mdpi.com The energy of these interactions can be decomposed into constituent parts, such as electrostatic, exchange-repulsion, and dispersion components, to understand the fundamental forces at play.
| System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| BmimBF₄ Ion Pairs | QTAIM, NCI | Weak electrostatic hydrogen bonds exist between the anion and cation. The relative strength of H-bonding is higher in BmimBF₄ compared to BmimPF₆. | quora.com |
| BF₄⁻···HCN Complex | MP2 Calculations | Characterized C-H···F hydrogen bonds; interaction energy for a nonlinear complex was calculated to be -16.8 kcal/mol. | mdpi.com |
| (CH₃)₃NH⁺BF₄⁻ | X-ray Diffraction & Analysis | N-H···F hydrogen bonds were identified with N···F distances of 2.932-2.963 Å and H···F distances of 2.03-2.07 Å. | mdpi.com |
Research Applications and Advanced Synthetic Strategies
Role as an Electrophilic Nitrating Agent in Organic Synthesis
Nitryl tetrafluoroborate (B81430) serves as a potent source of the nitronium ion, which is the active electrophile in many nitration reactions. wikipedia.orgwikipedia.org Unlike traditional nitrating mixtures, such as nitric acid and sulfuric acid, nitryl tetrafluoroborate can be used in non-aqueous, acid-free systems, which is particularly advantageous for substrates that are sensitive to hydrolysis or oxidation. orgsyn.org
The introduction of a nitro group into an aromatic ring is a fundamental transformation in organic synthesis, and this compound is an effective reagent for this purpose. wikipedia.org It has been successfully employed in the nitration of a wide range of aromatic compounds, including arenes, haloarenes, nitroarenes, arenecarboxylic esters, arenecarbonyl halides, and arenecarbonitriles, often providing high yields. orgsyn.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion attacks the electron-rich aromatic ring.
One of the key advantages of using this compound is its ability to nitrate (B79036) sensitive substrates under mild conditions. For instance, the dinitration of arenecarbonitriles, which is challenging with conventional methods due to hydrolysis of the nitrile group under harsh acidic conditions, can be achieved using this compound in a non-aqueous, acid-free environment. orgsyn.org The reaction of bibenzyl with nitronium tetrafluoroborate in sulfolane (B150427) has been shown to produce dinitrobibenzyls, highlighting the potent nitrating ability of this reagent. rsc.org
The regioselectivity of nitration can be influenced by the substituents present on the aromatic ring, with activating groups generally directing the incoming nitro group to the ortho and para positions, while deactivating groups direct it to the meta position. wikipedia.org
This compound is also a valuable reagent for the introduction of nitro groups into aliphatic systems, including the synthesis of nitroalkanes and nitroalkenes. The reaction with alkenes typically proceeds through an electrophilic addition mechanism. For example, the nitrofluorination of cyclohexene (B86901) using nitronium tetrafluoroborate in pyridinium (B92312) poly(hydrogen fluoride) affords the corresponding nitro-fluoro derivative in good yield. thieme-connect.de This method has also been applied to other alkenes like ethene, propene, and but-2-ene. thieme-connect.de A notable aspect of these reactions is the regioselectivity, where the nitro group is introduced at the less substituted carbon atom. thieme-connect.de
Furthermore, silyl (B83357) enol ethers can be nitrated with nitronium tetrafluoroborate to produce α-nitro ketones, demonstrating another route to functionalized alkanes. studfile.net The synthesis of nitroalkanes can also be achieved through the ipso-nitration of aliphatic carboxylic acids, a reaction promoted by silver(I) carbonate in the presence of nitronium tetrafluoroborate. nih.govresearchgate.net This method is notable for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govresearchgate.net
The synthesis of nitroalkenes, which are versatile intermediates in organic synthesis, can be accomplished through the nitration of metalloalkynes with nitronium tetrafluoroborate. wikipedia.org
Table 1: Examples of Nitro-functionalized Alkanes and Alkenes Synthesis
| Starting Material | Product Type | Reagent System | Yield (%) | Reference |
| Cyclohexene | Nitro-fluoro alkane | NO₂BF₄ / Pyridinium poly(HF) | 80 | thieme-connect.de |
| Ethene | Nitro-fluoro alkane | NO₂BF₄ / Pyridinium poly(HF) | 60-65 | thieme-connect.de |
| Silyl enol ether | α-Nitro ketone | NO₂BF₄ | - | studfile.net |
| Aliphatic carboxylic acid | Nitroalkane | NO₂BF₄ / Ag₂CO₃ | Moderate to good | nih.govresearchgate.net |
| Metalloalkyne | Nitroalkene | NO₂BF₄ | - | wikipedia.org |
The selective functionalization of complex organic molecules is a significant challenge in synthetic chemistry. This compound has proven to be a useful tool in this regard, enabling the introduction of nitro groups into intricate molecular architectures under controlled conditions. A prominent example is the nitration of porphyrins, a class of macrocyclic compounds with important biological and material science applications. rsc.orgresearchgate.net
The reaction of meso-tetraphenylporphyrin (TPP) with nitronium tetrafluoroborate allows for the controlled and selective introduction of nitro groups onto the porphyrin periphery. rsc.org The zinc complex of TPP reacts rapidly with nitronium tetrafluoroborate in pyridine (B92270) to afford a β-pyridinium salt of the porphyrin in high yield. rsc.org This reactivity highlights the ability of nitronium tetrafluoroborate to functionalize complex heterocyclic systems. The reaction is believed to proceed through an initial electrophilic attack of the nitronium ion at a meso-position, followed by nucleophilic addition of pyridine. rsc.org
Table 2: Functionalization of Porphyrins with Nitronium Tetrafluoroborate
| Porphyrin Derivative | Product | Reagent System | Yield (%) | Reference |
| Octaethylporphyrin | meso-Nitroporphyrin | NO₂BF₄ / Pyridine | 31 | rsc.org |
| Zinc Octaethylporphyrin | meso-Nitroporphyrin | NO₂BF₄ / Pyridine | 63 | rsc.org |
| meso-Tetraphenylporphyrin | β-Pyridinium salt | NO₂BF₄ / Pyridine | Major product | rsc.org |
| Zinc meso-Tetraphenylporphyrin | β-Pyridinium salt | NO₂BF₄ / Pyridine | 85 | rsc.org |
Precursor in the Synthesis of Novel Energetic Materials
This compound plays a role in the synthesis of advanced energetic materials due to its ability to introduce the nitro group, a key component of many explosives and propellants. A significant application is in the synthesis of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane, also known as CL-20, which is one of the most powerful non-nuclear explosives. jes.or.jpdtic.milresearchgate.netscielo.br The synthesis of CL-20 from its precursors, such as tetraacetyldibenzylhexaazaisowurtzitane (TADB), can be achieved using a nitrolysis system that includes nitronium tetrafluoroborate. scielo.br Specifically, a mixture of NOBF₄ and NO₂BF₄ in sulfolane has been reported as a nitrolysis system for the conversion of TADB to CL-20. scielo.br This highlights the importance of this compound in accessing high-performance energetic materials. The introduction of multiple nitro groups into a molecule significantly increases its energy content and density, which are critical parameters for explosives and propellants. chemistry-chemists.com
Enabling Studies in Cationic Polymerization
Cationic polymerization is a chain-growth polymerization technique used to synthesize polymers from monomers with electron-donating substituents, such as alkenes and heterocycles. wikipedia.org The initiation step involves the generation of a carbocation, which then propagates by adding to monomer units. wikipedia.org While a variety of initiators are used in cationic polymerization, including protic acids and Lewis acids, the direct role of this compound as a primary initiator is not extensively documented in the available literature. However, the fundamental chemistry of this compound, which involves the generation of a powerful electrophile (the nitronium ion), is conceptually related to the initiation of cationic polymerization. The nitronium ion could potentially initiate the polymerization of highly reactive alkenes by adding to the double bond and generating a carbocationic center. Further research is needed to fully explore and document the utility of this compound as a direct initiator in cationic polymerization.
Generation of Reactive Intermediates for Further Transformations
This compound is a source of the highly reactive nitronium ion (NO₂⁺), which is itself a key reactive intermediate. wikipedia.orgwikipedia.org Beyond this, its reactions can lead to the formation of other important intermediates. In electrophilic addition reactions with alkenes, the initial attack by the nitronium ion generates a carbocationic intermediate. thieme-connect.de This carbocation can then be trapped by a nucleophile, such as the tetrafluoroborate anion or other species present in the reaction mixture, to form the final product. The formation of these carbocation intermediates is a crucial step that dictates the outcome of the reaction and allows for further functionalization of the molecule. The stability of the carbocation formed often governs the regioselectivity of the addition reaction. thieme-connect.de
Furthermore, in reactions with porphyrins in the presence of pyridine, an intermediate is formed that has a spectrum similar to that of an isoporphyrin, which is a testament to the generation of unique reactive species during these transformations. rsc.org The ability of this compound to generate such reactive intermediates makes it a valuable tool for constructing complex molecular architectures and exploring new reaction pathways.
Nitryl Radicals
The nitryl moiety (NO₂) can exist as a cation (nitronium, NO₂⁺), the form present in this compound, or as a neutral radical (NO₂•). While other tetrafluoroborate salts, such as aryldiazonium tetrafluoroborates, are known to generate radicals for certain chemical transformations, this compound's primary role in organic synthesis is as a potent source of the electrophilic nitronium ion for nitration reactions. orgsyn.orgnih.gov The direct generation of nitryl radicals from this compound is not its characteristic reaction pathway. Instead, its utility in advanced synthesis is overwhelmingly demonstrated through its powerful electrophilic nature.
The reaction of this compound with hydrogen cyanide, for example, proceeds through the formation of a neutral CN–NO₂ intermediate, which then rearranges to produce dinitrogen monoxide and carbon monoxide. scispace.com This highlights the compound's ability to engage in complex reaction pathways without necessarily forming free nitryl radicals.
Nitrilium Ions
Nitrilium ions, which feature a C≡N⁺R moiety, are highly reactive intermediates in organic synthesis and serve as precursors for a variety of nitrogen-containing compounds. vu.nlvu.nl They can be generated through methods such as the N-alkylation of nitriles. thieme-connect.de The synthetic utility of this compound extends to reactions with nitrogen-containing functional groups that can lead to the formation of complex heterocyclic structures, sometimes involving intermediates that share characteristics with nitrilium ions.
A notable application is the reaction of this compound with vinyl azides. This reaction provides a pathway to oxadiazole derivatives. For instance, 1,2-dialkyl vinyl azides react with this compound to yield 2-oxo-1,2,5-oxadiazoles in high yields. In contrast, 1-aryl-2-alkyl vinyl azides produce moderate yields of 3-aryl-1,2,5-oxadiazoles and 5-aryl-1,2,4-oxadiazoles. researchgate.net These transformations showcase the strategic use of this compound in constructing complex heterocyclic systems from readily available precursors.
Development of Green Chemistry Methodologies in Nitration
Traditional nitration methods, which commonly employ a mixture of nitric acid and sulfuric acid, are often associated with harsh reaction conditions, low selectivity, and the production of significant amounts of acidic waste. gordon.edu The development of more environmentally friendly alternatives is a key goal of green chemistry. This compound offers several advantages in this context.
Nitrations using this compound can be performed in nonaqueous, acid-free systems, which circumvents the need for strong, corrosive acids and minimizes acidic waste streams. orgsyn.org The reactions are often highly selective and proceed under mild conditions, which reduces energy consumption and the formation of unwanted byproducts. For example, the use of this compound in sulfolane provides a mild and easy-to-handle nitrating agent that allows for controllable and selective reactions. semanticscholar.org These characteristics align with the principles of green chemistry by improving efficiency and reducing environmental impact compared to conventional methods.
| Feature | Traditional Nitration (H₂SO₄/HNO₃) | Nitration with this compound | Green Chemistry Advantage |
| Reaction Medium | Strong, corrosive acid | Nonaqueous, acid-free solvents (e.g., sulfolane, methylene (B1212753) chloride) | Avoids hazardous acids and reduces acidic waste. |
| Conditions | Often harsh, elevated temperatures | Mild, often room temperature or below | Lower energy consumption, improved safety. |
| Selectivity | Can be low, leading to mixtures of isomers | High regioselectivity in many cases | Reduces waste from byproducts and simplifies purification. |
| Substrate Scope | Limited for sensitive functional groups (e.g., nitriles) | Broader scope, compatible with acid-sensitive groups | Greater synthetic versatility. |
Strategic Applications in Fine Chemical Synthesis
The unique reactivity and selectivity of this compound make it a valuable reagent for the synthesis of high-value fine chemicals, particularly when traditional methods are inadequate. Its ability to perform nitrations without strong acid is crucial for substrates that are prone to hydrolysis or oxidation.
A prime example is the dinitration of o-tolunitrile (B42240) to produce 3,5-dinitro-o-tolunitrile. Attempting this transformation with conventional strong acid mixtures leads to hydrolysis of the nitrile group. In contrast, using this compound in a nonaqueous solvent like tetramethylene sulfone allows for the successful dinitration in high yield without affecting the sensitive nitrile functional group. orgsyn.org
Another significant application is the selective and controllable nitration of meso-tetraphenylporphyrin (TPP). semanticscholar.orgresearchgate.net Porphyrins are complex macrocycles with important applications, and the ability to functionalize them precisely is of great interest. umb.edu20.210.105nih.gov Using this compound in a sulfolane solution allows for the sequential introduction of nitro groups onto the porphyrin core. By carefully controlling the stoichiometry of the reagent, researchers can selectively synthesize mono-, di-, and tri-nitrated porphyrins in high yields, often without the need for complex chromatographic separation. semanticscholar.org This level of control is difficult to achieve with other nitrating agents, which tend to produce complex mixtures. semanticscholar.orgresearchgate.net
Table of Selectivity in Porphyrin Nitration
The following table summarizes the results of the selective nitration of meso-tetraphenylporphyrin (TPP) using this compound ([NO₂]BF₄).
| Target Product | Equivalents of [NO₂]BF₄ | Yield | Reference |
| NO₂-TPP | ~1.5 | 82% | semanticscholar.org |
| 5,10-bis-NO₂-TPP | 2.9 | Not specified | semanticscholar.org |
| 5,10,15-tris-NO₂-TPP | 4.6 | 64% | semanticscholar.org |
Future Directions and Emerging Research Areas
Exploration of New Substrates and Reaction Classes
While the nitration of simple aromatic compounds with nitryl tetrafluoroborate (B81430) is well-established, a primary area of future research lies in expanding its application to more complex and diverse substrates. The focus is shifting from bulk chemical synthesis to the precise, late-stage functionalization of high-value molecules such as pharmaceuticals, agrochemicals, and natural products. This "late-stage" introduction of a nitro group can rapidly generate potent analogs of biologically active compounds, but it requires reagents that are highly selective and tolerant of sensitive functional groups.
A significant emerging trend is the application of nitryl tetrafluoroborate to substrates beyond conventional arenes. Research has demonstrated its utility in reacting with unconventional substrates, leading to novel molecular scaffolds.
Complex Heterocycles: One promising avenue is the selective nitration of large, electron-rich heterocyclic systems like porphyrins. Studies on meso-tetraphenylporphyrin (TPP) have shown that this compound allows for a controlled, sequential introduction of nitro groups, yielding mono-, di-, and tri-nitrated products in high yields without the need for chromatography.
Unsaturated Systems: The reaction of this compound with non-aromatic systems, such as vinyl azides, opens up new synthetic possibilities. This reaction does not result in a simple nitration but rather in a cyclization cascade, forming highly functionalized heterocycles like 2-oxo-1,2,5-oxadiazoles. researchgate.net This demonstrates the potential of NO₂BF₄ to participate in complex transformations beyond its traditional role.
Future work will likely target the nitration of organoboron compounds, such as arylboronic acids and their derivatives, which have become staples in cross-coupling reactions. nih.gov Developing protocols for the ipso-nitration of these substrates would provide a powerful tool for introducing nitro groups with pinpoint accuracy, leveraging the vast library of existing organoboron building blocks.
Table 7.1: Emerging Substrate Classes for this compound
| Substrate Class | Research Objective | Example Reaction | Potential Impact |
| Complex Heterocycles | Late-stage functionalization of biologically relevant scaffolds. | Sequential nitration of meso-tetraphenylporphyrin. | Rapid generation of new photosensitizers and catalysts. |
| Vinyl Azides | Synthesis of novel, highly functionalized heterocycles. | Reaction with NO₂BF₄ to form oxadiazoles. researchgate.net | Access to unique chemical entities for materials and pharmaceutical science. |
| Organoboron Compounds | High-precision ipso-nitration for targeted synthesis. | Conversion of arylboronic esters to nitroarenes. | Streamlined synthesis of complex nitroaromatics from common building blocks. |
Integration with Photocatalysis and Electrochemistry for Sustainable Syntheses
A major frontier in modern chemistry is the development of sustainable synthesis methods that minimize waste and reduce energy consumption. Integrating this compound with photocatalysis and electrochemistry offers a compelling strategy to achieve these goals. These techniques use light or electricity, respectively, to drive chemical reactions under mild conditions, often providing unique reactivity and selectivity compared to traditional thermal methods.
Photocatalysis: Visible-light photocatalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Although the direct photocatalytic nitration using this compound is still a nascent field, the potential is significant. A hypothetical cycle could involve a photocatalyst that, upon excitation with light, activates a substrate towards electrophilic attack by the nitronium ion. This approach could enable nitrations at ambient temperature, reduce the need for strong acid co-reagents, and improve selectivity by controlling the generation of reactive intermediates. Research into photocatalytic systems that can activate substrates for nitration with sources like sodium nitrite (B80452) is already underway, paving the way for adaptation to more powerful reagents like NO₂BF₄. acs.org
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, making it an inherently green technology. Electrochemical nitration can proceed through the oxidation of safe and readily available nitro sources, such as nitrite salts, to generate the reactive NO₂ radical. nih.govresearchgate.net While direct electrochemical applications involving this compound are not yet widespread, future research could explore its use as an electrolyte or a precursor in electrochemical cells. This could provide a highly controlled method for generating the nitronium ion in situ, potentially modulating its reactivity and improving the safety profile of nitration reactions on an industrial scale. google.comelsevierpure.com
The convergence of these technologies with the potent reactivity of this compound promises to deliver next-generation nitration protocols that are not only more efficient but also aligned with the principles of green chemistry.
Advanced Computational Methodologies for Predictive Chemistry
The synergy between experimental work and computational chemistry has become a cornerstone of modern chemical research. Advanced computational methodologies, particularly Density Functional Theory (DFT), are increasingly vital for understanding and predicting the outcomes of complex reactions involving reagents like this compound. researchgate.net
DFT calculations allow chemists to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivity. researchgate.netacs.orgeurjchem.com For this compound, this predictive power can be applied in several key areas:
Mechanism Elucidation: Computational studies can map out the potential energy surface of a reaction, helping to distinguish between different possible mechanisms. For instance, calculations can clarify whether a reaction proceeds through a classic electrophilic aromatic substitution pathway (involving a Wheland intermediate) or a more complex route. acs.org
Predicting Regioselectivity: When a substrate has multiple potential sites for nitration, predicting the major product is a significant challenge. DFT models can calculate the activation barriers for attack at each position, allowing for an a priori prediction of the regiochemical outcome. researchgate.net This is invaluable for designing syntheses of complex molecules where achieving the correct isomer is critical.
Substrate Scope Rationalization: By modeling the electronic properties of various substrates, computational methods can help explain why certain molecules react readily with this compound while others are inert. This understanding can guide the selection of substrates and the development of new reactions.
A concrete example of this approach is the computational study of the reaction between hydrogen cyanide and this compound, where ab initio calculations at the MP2 level were used to investigate the structure and stability of the proposed CN-NO₂ intermediate, providing crucial insights that would be difficult to obtain experimentally. As computational power grows, these predictive methodologies will become indispensable for accelerating the discovery and optimization of new reactions involving this compound.
Development of Analytical Techniques for In Situ Monitoring of Reactions
A deep understanding of reaction kinetics, mechanisms, and the role of transient intermediates is crucial for optimizing chemical processes. The development and application of in situ analytical techniques—methods that monitor the reaction as it happens in the flask—are transforming our ability to study chemical transformations in real-time. spectroscopyonline.comyoutube.com For reactions involving the highly reactive this compound, these techniques are particularly valuable for ensuring safety, maximizing yield, and gaining fundamental mechanistic insights.
Several spectroscopic methods are well-suited for the in situ monitoring of nitration reactions:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for tracking the consumption of starting materials and the formation of products over time. In studies of the nitration of meso-tetraphenylporphyrin with this compound, ¹H and ¹⁹F NMR were used to monitor the reaction's progress. The observed broadening and shifting of NMR signals upon addition of the reagent provided direct evidence for the formation of a coordination complex between the porphyrin and the nitronium ion prior to the nitration event.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying functional groups and can be used with fiber-optic probes for real-time monitoring. For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can follow the disappearance of reactant peaks and the appearance of the characteristic symmetric and asymmetric stretches of the newly formed nitro group. researchgate.net This data provides immediate kinetic information and can help identify the buildup of potentially hazardous intermediates.
The application of these advanced analytical methods allows chemists to move beyond traditional endpoint analysis (e.g., TLC, GC-MS of the final product) and develop a dynamic understanding of the reaction. This knowledge is critical for scaling up reactions from the laboratory to industrial production, ensuring process safety, and enabling the precise control required to synthesize complex molecules. nih.gov
Q & A
Q. What are the laboratory synthesis methods for nitryl tetrafluoroborate?
this compound is synthesized via two primary routes:
Direct reaction of nitric acid with boron trifluoride (BF₃) :
- Anhydrous HNO₃ reacts with BF₃ gas in a controlled environment to yield NO₂BF₄ .
- Critical step : Ensure anhydrous conditions to avoid hydrolysis.
Metathesis of nitronium salts :
- Example: NO₂Cl reacts with AgBF₄ in a non-aqueous solvent (e.g., sulfolane) to form NO₂BF₄ .
- Purification : Crystallization from dry acetonitrile or filtration under inert gas .
Q. Key Considerations :
Q. How should this compound be stored to ensure stability?
Storage Guidelines :
| Condition | Requirement | Reference |
|---|---|---|
| Temperature | ≤20°C in a desiccator | |
| Moisture | Avoid exposure (decomposes in H₂O) | |
| Light | Store in amber glass containers |
Q. Safety Precautions :
- Use PPE (gloves, face shield) due to severe skin/eye corrosion .
- Label containers with GHS hazard symbols (acute toxicity, corrosion) .
Q. What analytical methods validate the purity of synthesized NO₂BF₄?
Characterization Workflow :
NMR Spectroscopy :
Mass Spectrometry (MS) :
Thermogravimetric Analysis (TGA) :
Q. Which solvents are compatible with NO₂BF₄ in nitration reactions?
Compatible Solvents :
| Solvent | Suitability Notes | Reference |
|---|---|---|
| Sulfolane | High solubility, inert | |
| Acetonitrile | Moderate solubility, anhydrous | |
| Dichloromethane | Limited use (reacts with BF₄⁻) |
Avoid : Protic solvents (e.g., water, alcohols) due to rapid decomposition .
Advanced Research Questions
Q. What mechanistic role does NO₂BF₄ play in electrophilic nitration?
NO₂BF₄ acts as a nitronium ion (NO₂⁺) donor:
Reaction Pathway :
- Dissociation: NO₂BF₄ → NO₂⁺ + BF₄⁻ (in polar solvents) .
- Electrophilic attack on aromatic rings (e.g., benzene → nitrobenzene) .
Catalytic Applications :
Q. Kinetic Insights :
Q. How can reaction conditions be optimized for NO₂BF₄-mediated nitrofluorination?
Optimization Parameters :
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Prevents BF₄⁻ hydrolysis | |
| Solvent | Anhydrous MeCN | Stabilizes NO₂⁺ | |
| Stoichiometry | 1.2–1.5 eq NO₂BF₄ | Minimizes side reactions |
Q. Case Study :
- Nitrofluorination of alkenes achieves >80% yield at 10°C in MeCN .
Q. How to resolve contradictions in reported solubility data for NO₂BF₄?
Data Discrepancy Analysis :
| Source | Solubility Claim | Contextual Notes |
|---|---|---|
| "Decomposes in H₂O" | Hydrolysis dominates | |
| "Soluble in MeCN" | Anhydrous conditions |
Q. Resolution :
Q. How does NO₂BF₄ compare to other nitronium salts (e.g., NO₂PF₆) in reactivity?
Comparative Reactivity :
| Parameter | NO₂BF₄ | NO₂PF₆ |
|---|---|---|
| Thermal Stability | Decomposes at 180°C | Stable to 250°C |
| Solubility | High in sulfolane | Low in most solvents |
| Cost | Moderate | High |
Q. Applications :
- NO₂BF₄ preferred for low-temperature nitrations; NO₂PF₆ suits high-temperature reactions .
Q. Table 1: Thermodynamic Properties of NO₂BF₄
| Property | Value | Reference |
|---|---|---|
| Melting Point | 200°C | |
| Density (20°C) | 1.29 g/mL | |
| Decomposition Onset | 180°C |
Q. Table 2: Reaction Optimization Matrix
| Condition | Optimal Setting | Yield Improvement |
|---|---|---|
| Solvent Polarity | High (e.g., sulfolane) | +25% |
| Temperature Control | 0–25°C | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
